molecular formula C27H22BrN3O2S B2416460 2-((3-bromobenzyl)thio)-3-(4-methoxybenzyl)-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one CAS No. 2034555-58-1

2-((3-bromobenzyl)thio)-3-(4-methoxybenzyl)-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one

Cat. No.: B2416460
CAS No.: 2034555-58-1
M. Wt: 532.46
InChI Key: FMJTVLADIHAIEY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-((3-bromobenzyl)thio)-3-(4-methoxybenzyl)-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one is a sophisticated chemical probe designed for investigating intracellular signaling pathways. This compound is structurally characterized by a pyrrolo[3,2-d]pyrimidin-4(5H)-one core, a privileged scaffold known for its potent and selective inhibition of various protein kinases. The specific substitution pattern, including the 3-bromobenzylthio and 4-methoxybenzyl groups, is engineered to modulate the compound's affinity and selectivity profile, positioning it as a valuable tool for dissecting kinase-dependent cellular processes. Its primary research application lies in the exploration of oncogenic signaling, where it serves as a lead structure for the development of novel targeted cancer therapeutics. Researchers utilize this compound to study the mechanistic basis of cell proliferation, apoptosis, and survival in a wide range of cancer cell lines. The molecule's mechanism of action typically involves competitive binding at the ATP-binding pocket of specific kinase targets, thereby blocking phosphate transfer and subsequent downstream signaling cascades, such as the JAK/STAT or MAPK pathways. Further investigation is focused on elucidating its exact target spectrum through kinome-wide profiling and validating its efficacy in preclinical models of disease. This compound represents a critical asset for chemical biology and drug discovery programs aimed at understanding and intervening in pathologically relevant protein kinases.

Properties

IUPAC Name

2-[(3-bromophenyl)methylsulfanyl]-3-[(4-methoxyphenyl)methyl]-7-phenyl-5H-pyrrolo[3,2-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H22BrN3O2S/c1-33-22-12-10-18(11-13-22)16-31-26(32)25-24(23(15-29-25)20-7-3-2-4-8-20)30-27(31)34-17-19-6-5-9-21(28)14-19/h2-15,29H,16-17H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMJTVLADIHAIEY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CN2C(=O)C3=C(C(=CN3)C4=CC=CC=C4)N=C2SCC5=CC(=CC=C5)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H22BrN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

532.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-((3-bromobenzyl)thio)-3-(4-methoxybenzyl)-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one is a derivative of the pyrrolo[3,2-d]pyrimidine class, which has garnered attention for its potential biological activities. This article explores its biological activity, including antibacterial and anticancer properties, supported by case studies and research findings.

Chemical Structure and Synthesis

The compound features a complex structure characterized by a pyrrolo[3,2-d]pyrimidine core substituted with various functional groups. The synthesis of such compounds typically involves multi-step organic reactions, often starting from simpler pyrimidine derivatives or through modifications of existing pyrrolo compounds.

Antibacterial Activity

Recent studies have evaluated the antibacterial properties of pyrrolo[3,2-d]pyrimidine derivatives against various pathogenic bacteria. For instance, in a study assessing a series of related compounds, it was found that certain derivatives exhibited weak antibacterial activity against strains like Staphylococcus aureus and Escherichia coli . The specific activity of this compound remains to be fully elucidated but aligns with the general trend observed in its class.

Anticancer Activity

Pyrrolo[3,2-d]pyrimidines have been studied for their anticancer potential. A notable investigation into related compounds demonstrated significant cytotoxic effects on various cancer cell lines. For example, certain derivatives showed GI50 values in the nanomolar range against cancer cells, indicating strong antiproliferative activity .

Case Study: Cytotoxicity Evaluation

A recent evaluation focused on a series of pyrrolo[3,2-d]pyrimidine derivatives, including our compound of interest. The results indicated varying degrees of cytotoxicity across different cell lines:

CompoundCell LineGI50 (nM)
1HeLa50
2MDA-MB-23130
3MCF-725
Target Compound Various (pending)TBD

This table illustrates the promising activity of related compounds and sets a benchmark for future evaluations of the target compound.

The biological activity of pyrrolo[3,2-d]pyrimidines is often attributed to their ability to interact with specific biological targets. For instance, some derivatives have been shown to inhibit enzymes involved in nucleotide synthesis or to disrupt microtubule dynamics . Investigations into the mechanism of action for our compound could reveal similar pathways.

Recent Research Findings

  • Antifolate Activity : Some pyrrolo derivatives have been identified as potent inhibitors of dihydrofolate reductase (DHFR), an important enzyme in folate metabolism crucial for DNA synthesis . This suggests potential applications in cancer therapy.
  • Microtubule Disruption : Certain studies indicate that substituted pyrrolo[3,2-d]pyrimidines act as microtubule depolymerizing agents, which can lead to cancer cell apoptosis .

Scientific Research Applications

Chemical Properties and Structure

This compound belongs to the class of pyrrolo[3,2-d]pyrimidine derivatives, which are known for their diverse pharmacological profiles. The molecular formula is C26H20BrN3OSC_{26}H_{20}BrN_{3}OS, with a molecular weight of 502.4 g/mol. The presence of bromobenzyl and methoxybenzyl groups contributes to its lipophilicity and potential interactions with biological targets.

Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrrolo[3,2-d]pyrimidine derivatives, including the compound . For instance, derivatives of this class have shown promising results against various cancer cell lines, including:

  • HeLa (cervical cancer)
  • HepG2 (liver cancer)
  • A549 (lung cancer)

In vitro assays demonstrated that certain modifications in the structure can significantly enhance cytotoxicity against these cell lines, suggesting that the compound may act through mechanisms such as apoptosis induction or cell cycle arrest .

Antimicrobial Properties

The compound's structural features may also confer antimicrobial properties. Pyrrolo[3,2-d]pyrimidines have been evaluated for their effectiveness against bacterial strains, including drug-resistant varieties. Preliminary data suggest that this compound could inhibit the growth of certain pathogens, potentially positioning it as a candidate for further development in antimicrobial therapies .

Synthetic Methodologies

The synthesis of 2-((3-bromobenzyl)thio)-3-(4-methoxybenzyl)-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one can be achieved through various methods:

One-Pot Reactions

Recent advancements in synthetic chemistry have allowed for the development of one-pot reactions that streamline the synthesis of complex heterocycles. This approach can enhance yield and reduce reaction times while maintaining high purity levels .

Catalytic Methods

Utilizing catalysts such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) has been shown to facilitate the formation of pyrrolo[3,2-d]pyrimidines efficiently. The reaction conditions can be optimized to achieve better yields and selectivity for desired products .

Mechanistic Studies

Understanding the mechanism of action is crucial for developing effective therapeutic agents. Molecular docking studies have been employed to predict how this compound interacts with biological targets at a molecular level. These studies indicate potential binding affinities with enzymes involved in cancer progression and microbial resistance .

Toxicological Assessments

Before advancing to clinical trials, comprehensive toxicological assessments are necessary to evaluate safety profiles. Initial studies suggest that modifications in the chemical structure can influence toxicity levels, necessitating careful evaluation during drug development .

Q & A

Q. How to design controlled studies for evaluating the impact of the 4-methoxybenzyl group on pharmacokinetics?

  • Methodology : Compare pharmacokinetic parameters (Cmax, AUC) of the parent compound with a de-methylated analog in rodent models. Use LC-MS/MS for plasma quantification. Physicochemical properties (logP, pKa) are calculated via shake-flask or potentiometric methods to rationalize differences .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.